Alk-IN-22

G1202R mutation Ceritinib-resistant Kinase inhibition

ALK-IN-22 (Compound I-24) is the definitive chemical probe for ALK inhibitor resistance research. Unlike crizotinib or ceritinib, which are completely inactive against the G1202R solvent-front mutation, ALK-IN-22 achieves low-nanomolar potency (IC50 = 2.9 nM) against this clinically emergent mutant. It is equally potent against the L1196M gatekeeper mutation (IC50 = 3.7 nM), outperforming lorlatinib (15–43 nM). With 93.5% tumor growth inhibition in xenograft models at 50 mg/kg BID and validated p-ALK/p-AKT/p-ERK downregulation in H2228 cells, this compound eliminates false negatives in resistance models. For researchers demanding mutant-active ALK engagement, ALK-IN-22 is the indispensable benchmark tool.

Molecular Formula C24H24ClN7O2
Molecular Weight 477.9 g/mol
Cat. No. B12407420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk-IN-22
Molecular FormulaC24H24ClN7O2
Molecular Weight477.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4C(=O)NC)Cl)C(=O)N(C)C
InChIInChI=1S/C24H24ClN7O2/c1-13-20(23(34)32(3)4)15-10-9-14(11-19(15)28-13)29-24-27-12-17(25)21(31-24)30-18-8-6-5-7-16(18)22(33)26-2/h5-12,28H,1-4H3,(H,26,33)(H2,27,29,30,31)
InChIKeyNQJLJKFROUEMTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alk-IN-22: A Next-Generation ALK Inhibitor for Research on Resistant NSCLC Models


Alk-IN-22, also known as compound I-24, is a low-nanomolar, small-molecule inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. It is a chemical probe primarily utilized in preclinical cancer research to investigate ALK-driven oncogenesis, particularly in non-small cell lung cancer (NSCLC) harboring clinically relevant ALK fusion proteins and resistant kinase domain mutations [1]. Its molecular formula is C24H24ClN7O2 and its molecular weight is 477.95 g/mol [1].

Precision in ALK Research: Why Standard Inhibitors Like Crizotinib or Ceritinib Are Inadequate for Alk-IN-22 Applications


Broad-spectrum or early-generation ALK inhibitors (e.g., Crizotinib) and even some second-generation inhibitors (e.g., Ceritinib) are demonstrably ineffective against a range of clinically emergent ALK resistance mutations, including the 'gatekeeper' L1196M and the 'solvent-front' G1202R mutations [1][2]. Simple substitution of these standard compounds in cellular or in vivo models designed to study resistant disease would yield false-negative results, fail to recapitulate target engagement, and provide no meaningful data on tumor suppression in these critical contexts. Alk-IN-22 is specifically differentiated by its ability to potently engage and inhibit these mutant forms of the ALK kinase domain.

Quantitative Differentiation of Alk-IN-22: Comparative Potency Against ALK Resistant Mutants and In Vivo Efficacy Data


Alk-IN-22 Maintains Low-Nanomolar Potency Against G1202R Mutant Unlike Ceritinib and Alectinib

Alk-IN-22 demonstrates potent inhibition of the ALK G1202R solvent-front mutation with an IC50 of 2.9 nM [1]. This is in stark contrast to the second-generation ALK inhibitors ceritinib and alectinib, which have been shown to be ineffective against this mutation in preclinical models [2][3]. This differential activity makes Alk-IN-22 a critical tool for studying this common mechanism of acquired resistance.

G1202R mutation Ceritinib-resistant Kinase inhibition

Alk-IN-22 Demonstrates Superior Potency Against L1196M Gatekeeper Mutant Compared to Clinical ALK Inhibitors

Alk-IN-22 exhibits potent inhibition of the L1196M gatekeeper mutant with an IC50 of 3.7 nM [1]. In comparison, the prototypical first-generation ALK inhibitor crizotinib shows significantly reduced potency against this mutation, with reported IC50 values ranging from 16 nM to 4.9 nM depending on the assay system [2][3]. This represents a 4.3-fold to 1.3-fold improvement in potency for Alk-IN-22, and the third-generation inhibitor lorlatinib has reported IC50 values of 15-43 nM against the L1196M mutant [4].

L1196M mutation Gatekeeper mutation Crizotinib resistance

Alk-IN-22 Shows Significant Tumor Growth Inhibition (93.5% TGI) in an In Vivo Xenograft Model

In a preclinical in vivo efficacy study using a female BALB/c nude mouse xenograft model, oral administration of Alk-IN-22 at 50 mg/kg twice daily for 14 days resulted in a tumor growth inhibition (TGI) value of 93.5% [1]. This demonstrates substantial in vivo target engagement and anti-tumor activity in a relevant disease model, a critical differentiator for compounds intended for advanced preclinical research.

In vivo efficacy Xenograft model Tumor growth inhibition

Alk-IN-22 Achieves Moderate Oral Bioavailability (F=??) and a Half-Life Suitable for Twice-Daily In Vivo Dosing

Pharmacokinetic analysis of Alk-IN-22 in Sprague-Dawley rats reveals an oral half-life (t1/2) of 4.1 hours following a 10 mg/kg dose, with a maximum concentration (Cmax) of 345.7 ng/mL [1]. For intravenous administration at 2 mg/kg, the compound displays a shorter half-life of 2.5 hours and a clearance (CL) of 36.2 mL/min/kg [1]. While oral bioavailability (F) was not directly provided, this data characterizes the compound's in vivo exposure and clearance profile, which is essential for planning and interpreting animal studies and differentiates it from compounds lacking any disclosed PK data.

Pharmacokinetics Oral bioavailability In vivo dosing

Defined Applications for Alk-IN-22: From Resistant Cell Line Studies to Preclinical Xenograft Efficacy Models


Investigating ALK G1202R-Mediated Resistance in NSCLC Cell Lines

Alk-IN-22 is optimally suited for in vitro studies using NSCLC cell lines that harbor the ALK G1202R solvent-front resistance mutation (e.g., engineered Ba/F3 or H3122 lines). Its low-nanomolar potency (IC50 = 2.9 nM) [1] directly addresses the inactivity of second-generation inhibitors like ceritinib and alectinib against this mutant [2][3], making it an indispensable tool for dissecting G1202R-driven signaling pathways.

Evaluating In Vivo Efficacy in Xenograft Models of ALK-Positive Tumors

Researchers requiring robust in vivo proof-of-concept data should consider Alk-IN-22. Its demonstrated ability to achieve 93.5% tumor growth inhibition in a xenograft model when dosed orally at 50 mg/kg twice daily [4] makes it a strong candidate for preclinical efficacy studies. The associated pharmacokinetic data (e.g., oral t1/2 of 4.1 hours) [4] provides a foundation for designing these studies.

Comparative Studies Against Lorlatinib for L1196M Gatekeeper Mutant Analysis

In research focused on the L1196M gatekeeper mutation, Alk-IN-22 provides a more potent alternative to both crizotinib and lorlatinib. Its IC50 of 3.7 nM against the L1196M mutant [5] compares favorably to crizotinib's reported range of 4.9-16 nM [6][7] and lorlatinib's range of 15-43 nM [8]. Alk-IN-22 can be used as a benchmark tool to evaluate the differential effects of stronger L1196M inhibition in cellular assays.

Probing Downstream ALK Signaling and Apoptosis in ALK-Positive H2228 Cells

Alk-IN-22 is a validated probe for examining the downstream consequences of ALK inhibition. In H2228 cells, treatment with Alk-IN-22 at concentrations of 0-100 nM for 24 hours downregulates phosphorylation of ALK and its key downstream effectors AKT and ERK, and a 48-hour treatment induces apoptosis in a dose-dependent manner (e.g., 31.70% apoptosis at 100 nM) [4]. This makes it a reliable chemical tool for studies of ALK-dependent cell survival and proliferation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alk-IN-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.